molecular formula C13H14N2 B13657806 (6-Benzylpyridin-3-yl)methanamine

(6-Benzylpyridin-3-yl)methanamine

Cat. No.: B13657806
M. Wt: 198.26 g/mol
InChI Key: QOYRTDOKDBPKGN-UHFFFAOYSA-N
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Description

(6-Benzylpyridin-3-yl)methanamine is an organic compound with the molecular formula C13H14N2 It consists of a benzyl group attached to a pyridine ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Benzylpyridin-3-yl)methanamine typically involves the reaction of 6-bromopyridin-3-ylmethanamine with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(6-Benzylpyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Amine derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

(6-Benzylpyridin-3-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Benzylpyridin-3-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (6-Methylpyridin-3-yl)methanamine: Similar structure but with a methyl group instead of a benzyl group.

    (6-Ethylpyridin-3-yl)methanamine: Contains an ethyl group instead of a benzyl group.

Uniqueness

(6-Benzylpyridin-3-yl)methanamine is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

(6-benzylpyridin-3-yl)methanamine

InChI

InChI=1S/C13H14N2/c14-9-12-6-7-13(15-10-12)8-11-4-2-1-3-5-11/h1-7,10H,8-9,14H2

InChI Key

QOYRTDOKDBPKGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC=C(C=C2)CN

Origin of Product

United States

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